molecular formula C17H12ClN3O B14348824 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile CAS No. 92736-36-2

1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile

Cat. No.: B14348824
CAS No.: 92736-36-2
M. Wt: 309.7 g/mol
InChI Key: HAQTUJXFFQPJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methyl group, and a dihydroquinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile typically involves multiple steps. One common method includes the acylation of benzene using solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, Amberlite, and sulfated zirconia . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile include other quinazoline derivatives and chlorobenzoyl-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.

Properties

CAS No.

92736-36-2

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-4-methyl-2H-quinazoline-2-carbonitrile

InChI

InChI=1S/C17H12ClN3O/c1-11-14-4-2-3-5-15(14)21(16(10-19)20-11)17(22)12-6-8-13(18)9-7-12/h2-9,16H,1H3

InChI Key

HAQTUJXFFQPJQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.